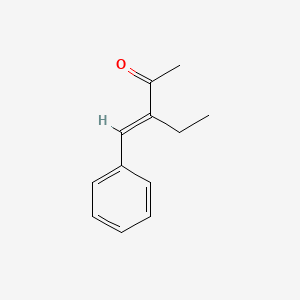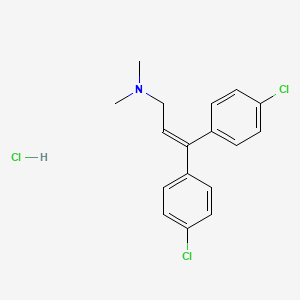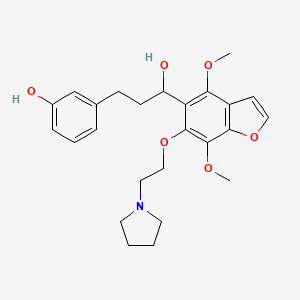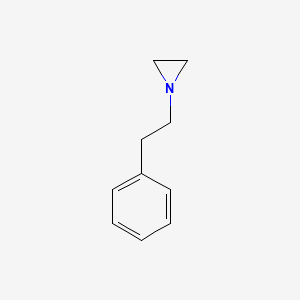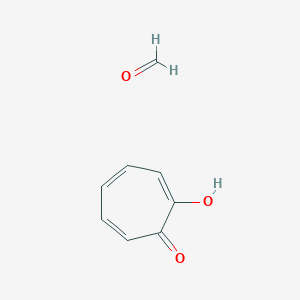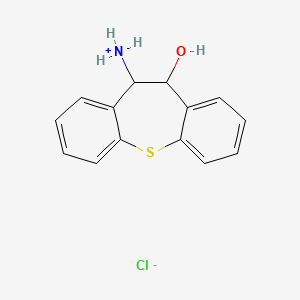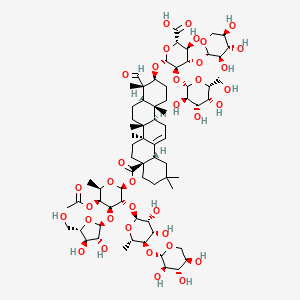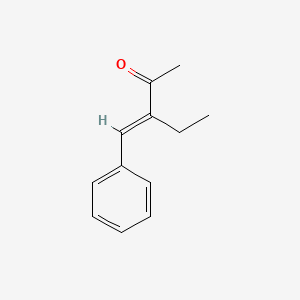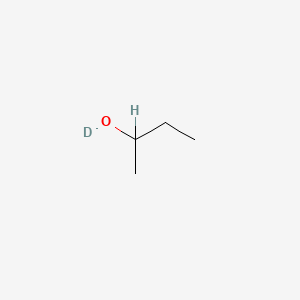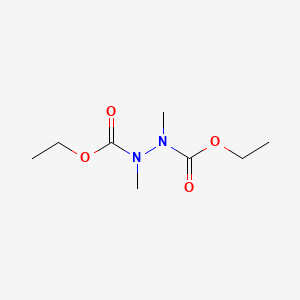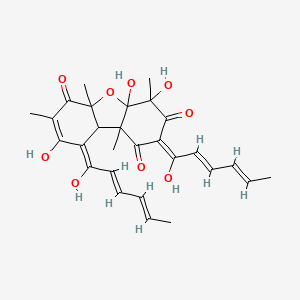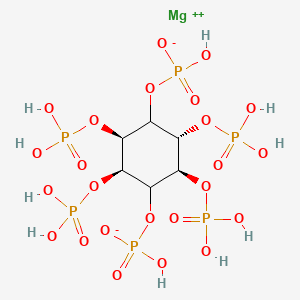
Magnesium fytate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium fytate, also known as magnesium phytate, is a compound formed by the complexation of magnesium ions with phytic acid. Phytic acid, also known as myo-inositol hexakisphosphate, is a naturally occurring substance found in plant seeds. This compound is known for its ability to chelate positively charged ions, making it a significant compound in various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium fytate can be synthesized by reacting phytic acid with magnesium salts under controlled conditions. The reaction typically involves dissolving phytic acid in water and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate, to the solution. The mixture is then stirred and heated to facilitate the formation of this compound. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity phytic acid and magnesium salts, along with advanced equipment to control reaction parameters. The product is then purified through filtration, washing, and drying to obtain high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium fytate undergoes several types of chemical reactions, including:
Complexation: This compound can form complexes with other metal ions, such as calcium and zinc, due to its chelating properties.
Common Reagents and Conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Magnesium fytate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Magnesium fytate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the binding of this compound to positively charged ions, forming stable complexes. This mechanism is crucial in various biological processes, such as mineral absorption and enzyme activity regulation . The molecular targets and pathways involved include the inhibition of mineral absorption in the gastrointestinal tract and the modulation of enzyme activities through metal ion chelation .
Comparación Con Compuestos Similares
Magnesium fytate can be compared with other similar compounds, such as:
Calcium fytate: Similar to this compound, calcium fytate is formed by the complexation of calcium ions with phytic acid.
Zinc fytate: Zinc fytate is another similar compound with chelating properties.
This compound is unique due to its higher solubility and its specific interactions with magnesium ions, making it a valuable compound in various applications .
Propiedades
Número CAS |
35046-95-8 |
|---|---|
Fórmula molecular |
C6H16MgO24P6 |
Peso molecular |
682.32 g/mol |
Nombre IUPAC |
magnesium;[(2S,3S,5S,6R)-4-[hydroxy(oxido)phosphoryl]oxy-2,3,5,6-tetraphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H18O24P6.Mg/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |
Clave InChI |
IWEDUKDKQUXPLH-NFJZTGFVSA-L |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)[O-])OP(=O)(O)O)OP(=O)(O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


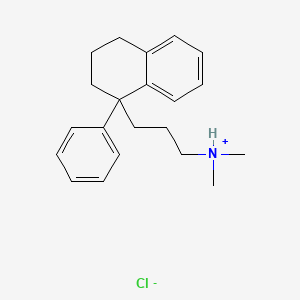
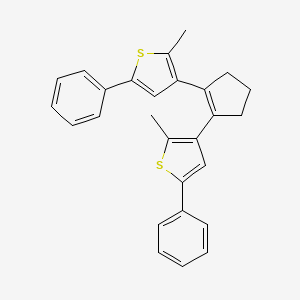
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
